![molecular formula C22H23N3O B12610500 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde CAS No. 648449-23-4](/img/structure/B12610500.png)
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde
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Overview
Description
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core linked to a piperidine ring via a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common route includes the formation of the quinazoline core followed by the introduction of the piperidine ring. The phenylethyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroquinazoline derivatives, and various substituted piperidine compounds.
Scientific Research Applications
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride: A compound with a similar piperidine structure but different functional groups.
Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities.
Uniqueness
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a compound with a unique quinazoline core structure, characterized by a piperidine moiety and an aldehyde functional group. This structure positions it as a candidate for various biological activities, particularly in pharmacological research. Quinazoline derivatives have been widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuropharmacological effects.
Chemical Structure
The molecular formula of this compound is C22H23N3O. The compound features:
- A quinazoline ring system.
- A piperidine group at the 4-position.
- A 2-phenylethyl substituent on the piperidine.
- An aldehyde functional group at the 6-position.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines. In particular, studies have demonstrated that quinazoline-based hybrids can inhibit cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines with IC50 values often below 10 μM .
Table 1: Summary of Anticancer Activity of Quinazoline Derivatives
Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | <10 | EGFR inhibition |
Compound B | A549 | <10 | Apoptosis induction |
Compound C | HCT-116 | <10 | Cell cycle arrest |
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with serotonin receptors, which could influence mood and anxiety behaviors. This interaction is crucial for developing potential antidepressant or anxiolytic therapies.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential as antibiotic agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their structural features. Modifications in substituents can significantly alter their pharmacological profiles. For instance, the presence of different alkyl or aryl groups can enhance receptor affinity or change the mechanism of action.
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-(4-Fluorophenyl)-1-(2-phenylethyl)piperidine | Fluorine substitution on phenyl | Antidepressant | Enhanced receptor affinity |
6-Methylquinazoline | Methyl group at position 6 | Antimicrobial | Simpler structure |
N-(2-Ethoxyphenyl)-N-(1-piperidinyl)acetamide | Acetamide functionalization | Analgesic | Different pharmacological profile |
Case Studies
A notable case study involved the synthesis and testing of a series of quinazolinone-based hybrids. These compounds were evaluated for their anticancer activity against various cell lines, demonstrating promising results that highlight the potential of this class of compounds in therapeutic applications .
In another study, quinazoline derivatives were tested for their ability to inhibit specific enzymes related to cancer progression and inflammation, revealing significant inhibitory effects that warrant further investigation into their mechanisms .
Q & A
Q. Basic: What are the common synthetic routes for 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde?
Answer:
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
Quinazoline Core Formation : Starting with substituted quinazoline precursors, such as 4-chloro-6-methoxyquinazoline derivatives, followed by substitution reactions at the 4-position with piperidine-containing moieties .
Piperidine Functionalization : Introducing the 2-phenylethyl group to the piperidine ring via alkylation or reductive amination .
Carbaldehyde Introduction : Oxidation of a methyl or hydroxymethyl group at the 6-position of the quinazoline scaffold using oxidizing agents like PCC (pyridinium chlorochromate) or Swern oxidation .
Key challenges include controlling regioselectivity during substitutions and minimizing side reactions. Purification often involves column chromatography or recrystallization .
Q. Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Yield optimization requires addressing bottlenecks at each step:
- Reaction Conditions : Adjusting temperature, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (e.g., palladium catalysts for coupling reactions) to improve efficiency .
- Intermediate Stability : Protecting reactive groups (e.g., aldehydes) during earlier steps to prevent degradation .
- Byproduct Mitigation : Using scavenger resins or selective quenching agents to remove unreacted starting materials .
For example, highlights a 2–5% overall yield in a similar quinazoline derivative synthesis, emphasizing the need for iterative optimization of stoichiometry and reaction time .
Q. Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC-PDA/ELSD : For purity assessment, especially to detect residual solvents or unreacted intermediates .
For example, details the use of HRMS and NMR to validate structurally similar quinoline-carboxylic acid derivatives .
Q. Advanced: How do environmental surfaces (e.g., lab equipment) influence the stability of this compound during experiments?
Answer:
Surface interactions can alter stability via:
- Adsorption Effects : Non-polar surfaces (e.g., glassware) may adsorb the compound, reducing effective concentration. recommends using inert coatings (e.g., silanized glass) to minimize loss .
- Oxidative Degradation : Reactive surfaces (e.g., metal catalysts) may accelerate aldehyde oxidation. Storage in amber vials under inert gas (N₂/Ar) is advised .
Methodologically, microspectroscopic imaging (e.g., AFM-IR) can track surface-mediated degradation pathways .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
outlines specific protocols for structurally related piperidine derivatives, emphasizing compliance with H290 (combustible dust) and H302 (harmful if swallowed) codes .
Q. Advanced: How can researchers profile impurities in batches of this compound?
Answer:
Impurity profiling involves:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways. Use HPLC-MS to identify degradation products .
- Reference Standards : Compare against known impurities (e.g., piperidine side-chain derivatives) as listed in for analogous compounds .
- Quantitative NMR (qNMR) : To quantify low-level impurities when UV-based methods lack sensitivity .
Q. Advanced: How does modifying the quinazoline scaffold impact biological activity in related compounds?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Piperidine Substitution : Bulky groups (e.g., 2-phenylethyl) enhance receptor binding affinity by occupying hydrophobic pockets .
- Aldehyde Position : The 6-carbaldehyde group may act as a hydrogen-bond acceptor, critical for target engagement. demonstrates that similar quinazoline derivatives with carbaldehyde groups exhibit enhanced inhibitory activity in kinase assays .
Methodologically, molecular docking and MD simulations can predict modifications for improved efficacy .
Q. Basic: What solvents and storage conditions are optimal for this compound?
Answer:
Properties
CAS No. |
648449-23-4 |
---|---|
Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C22H23N3O/c26-15-19-8-9-21-20(14-19)22(24-16-23-21)25-12-10-18(11-13-25)7-6-17-4-2-1-3-5-17/h1-5,8-9,14-16,18H,6-7,10-13H2 |
InChI Key |
ORXFWIDKDWWXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
Origin of Product |
United States |
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